![molecular formula C15H15N5O B2504664 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2199510-22-8](/img/structure/B2504664.png)
6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for a related compound, “2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid”, is1S/C7H8N2O3/c1-5-2-3-6 (10)9 (8-5)4-7 (11)12/h2-3,8H,1,4H2, (H,11,12) . This provides some insight into the molecular structure of the compound, but it’s not the exact structure of the compound you’re asking about.
Applications De Recherche Scientifique
Synthesis and Characterization
One key area of research on 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile focuses on its synthesis and characterization. Studies have explored the structural characteristics of related compounds through various spectral techniques, indicating the potential of these compounds in scientific research due to their interesting structural and spectral properties. For instance, the synthesis, characterization, and pharmacological evaluation of 2-aminothiazole incorporated azo dyes have demonstrated potential antimicrobial activity, showcasing the relevance of structural studies in identifying biological activities (Ravi et al., 2020). Similarly, research on pyridine derivatives has provided insights into their optical properties and structural features through spectroscopic analysis, further highlighting the importance of synthesis and characterization in understanding the potential applications of these compounds (Cetina et al., 2010).
Antimicrobial and Antioxidant Activities
Research has also focused on the antimicrobial and antioxidant activities of compounds related to this compound. The evaluation of synthesized compounds for their biological activities has revealed promising antimicrobial and antioxidant properties. This includes the study on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivative, highlighting the potential of these compounds in addressing microbial infections and oxidative stress-related diseases (Salem et al., 2015).
Molecular Docking and In Silico Studies
Molecular docking and in silico studies have been conducted to predict the interaction of these compounds with biological targets. Such studies are crucial for understanding the mechanism of action and enhancing the design of compounds with improved efficacy. For example, the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have shown moderate to good binding energies on target proteins, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Antiproliferative Activity
The exploration of antiproliferative activity forms another significant aspect of research on compounds related to this compound. Studies have synthesized and evaluated the antiproliferative activity of dihydropyrimidine-based compounds bearing pyrazoline moiety against various cancer cell lines, showcasing the potential of these compounds in cancer research (Awadallah et al., 2013).
Propriétés
IUPAC Name |
6-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-2-5-15(21)20(18-11)10-13-8-19(9-13)14-4-3-12(6-16)7-17-14/h2-5,7,13H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJUILPFCPFEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

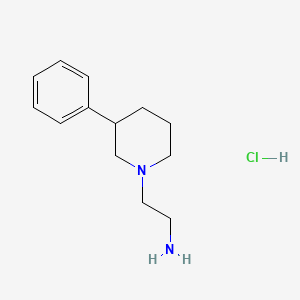
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)


![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
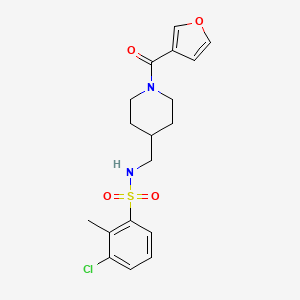
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)
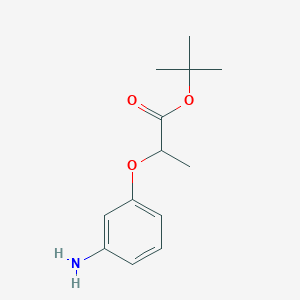
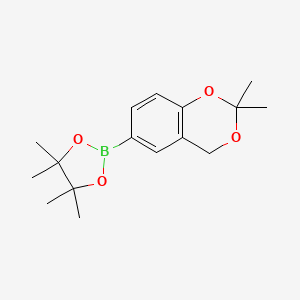
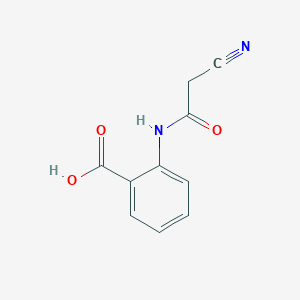
![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)